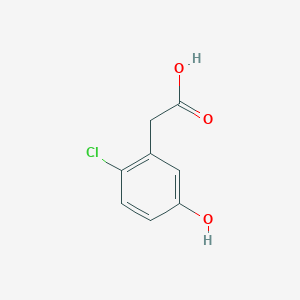

2-(2-Chloro-5-hydroxyphenyl)acetic acid

Description

Contextualizing Halogenated Phenylacetic Acids as Research Subjects

Halogenated phenylacetic acids represent a significant class of compounds in medicinal chemistry and materials science. The introduction of halogen atoms, such as chlorine, into the phenylacetic acid scaffold can profoundly influence the molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability. These modifications, in turn, can modulate the biological activity of the parent compound.

Research has demonstrated that halogenated phenylacetic acid derivatives are investigated for a range of biological activities. For instance, some have been explored as potential progesterone (B1679170) receptor antagonists and aldose reductase inhibitors. nih.gov The nature and position of the halogen substituent on the phenyl ring are critical determinants of their biological efficacy and selectivity.

Positional Isomers and Structural Analogues within Chemical and Biological Investigations

The study of positional isomers is a cornerstone of chemical and biological research, as the specific location of substituents on an aromatic ring can lead to vastly different biological effects. In the context of 2-(2-Chloro-5-hydroxyphenyl)acetic acid, its positional isomers, where the chloro and hydroxyl groups are situated at different positions on the phenyl ring, are of significant comparative interest.

For example, the investigation of various chloro- and hydroxy-substituted phenylacetic acid isomers allows researchers to probe the structure-activity relationships (SAR) of these molecules. By systematically altering the substitution pattern, scientists can identify the optimal arrangement for a desired biological activity, be it antimicrobial, antioxidant, or as an inhibitor of specific enzymes like cyclooxygenase (COX). nih.govmdpi.com

The study of structural analogues, where functional groups are replaced by others with similar or different electronic and steric properties, further aids in elucidating the pharmacophore of a particular class of compounds. For instance, replacing the hydroxyl group with a methoxy (B1213986) group can reveal the importance of hydrogen bonding in the molecule's interaction with its biological target.

Table 2: Examples of Positional Isomers and Structural Analogues of this compound

| Compound Name | CAS Number | Molecular Formula | Note |

|---|---|---|---|

| 2-(2-chloro-3-hydroxyphenyl)acetic acid | 78141-77-2 | C₈H₇ClO₃ | Positional Isomer |

| 2-(2-chloro-4-hydroxyphenyl)acetic acid | 81720-84-5 | C₈H₇ClO₃ | Positional Isomer |

| 4-chloro-3-hydroxyphenylacetic acid | 60397-70-8 | C₈H₇ClO₃ | Positional Isomer |

| 2-(2-chloro-5-methoxyphenyl)acetic acid | 91367-10-1 | C₉H₉ClO₃ | Structural Analogue |

While direct and extensive academic research specifically targeting this compound is not widely documented in publicly available literature, its identity as a distinct chemical entity and the robust research surrounding its parent class of halogenated phenylacetic acids underscore its potential as a valuable tool in ongoing and future scientific exploration.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7ClO3 |

|---|---|

Molecular Weight |

186.59 g/mol |

IUPAC Name |

2-(2-chloro-5-hydroxyphenyl)acetic acid |

InChI |

InChI=1S/C8H7ClO3/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3,10H,4H2,(H,11,12) |

InChI Key |

JLMBBFGJOUUCTB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)CC(=O)O)Cl |

Origin of Product |

United States |

Derivatization Strategies and Analogue Synthesis

Synthesis of Methyl Ester Derivatives

The carboxylic acid moiety of 2-(2-chloro-5-hydroxyphenyl)acetic acid is a primary site for derivatization, with esterification being a common initial step to protect the acid or to modulate the compound's polarity and reactivity. The synthesis of its methyl ester, methyl 2-(2-chloro-5-hydroxyphenyl)acetate, is typically achieved through Fischer-Speier esterification.

This reaction generally involves treating the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction mixture is typically heated to reflux to drive the equilibrium towards the formation of the ester.

A representative procedure, based on the esterification of a structurally similar compound, 2-(3-chloro-4-hydroxyphenyl)acetic acid, can be adapted. In this process, this compound would be dissolved in methanol, followed by the dropwise addition of concentrated sulfuric acid at ambient temperature. The mixture is then refluxed for several hours. After completion, the reaction is concentrated, and the residue is worked up by dilution with an organic solvent like ethyl acetate (B1210297) and washed with an aqueous basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst, followed by water and brine. Drying over an anhydrous salt and concentration of the organic phase would yield the desired methyl ester.

Table 1: Reaction Conditions for Methyl Ester Synthesis

| Reactant | Reagent | Catalyst | Solvent | Condition | Product |

|---|---|---|---|---|---|

| This compound | Methanol | Sulfuric Acid (catalytic) | Methanol | Reflux | Methyl 2-(2-chloro-5-hydroxyphenyl)acetate |

Formation of Amide and Amine Derivatives

The synthesis of amide derivatives from this compound is a versatile strategy to introduce a wide range of functional groups and to mimic peptide bonds. Amide formation typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Commonly used coupling agents for this transformation include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to enhance reaction rates and suppress side reactions. fishersci.co.uknih.gov The reaction is generally carried out in an aprotic solvent such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724) (CH₃CN) at room temperature. fishersci.co.uknih.gov A base, for instance, diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is often added to neutralize the acid formed during the reaction. fishersci.co.uk

Another approach involves the use of phosphonium- or uronium-based coupling reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). organic-chemistry.org These reagents efficiently promote amide bond formation, even with less reactive amines. organic-chemistry.org

The general procedure involves dissolving the carboxylic acid in a suitable solvent, followed by the addition of the coupling agent, an additive (if used), the amine, and a base. The reaction mixture is stirred at room temperature until completion. Work-up typically involves washing with aqueous solutions to remove byproducts and unreacted reagents, followed by purification of the amide product, often by chromatography.

Amine derivatives can be subsequently synthesized by the reduction of the corresponding amides. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are effective for this transformation, converting the carbonyl group of the amide into a methylene (B1212753) group (CH₂), thus yielding the corresponding amine. acs.org

Table 2: Common Coupling Agents for Amide Synthesis

| Coupling Agent | Additive | Typical Solvent | Base |

|---|---|---|---|

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) | DCM, DMF | DIPEA, TEA |

| DCC (Dicyclohexylcarbodiimide) | DMAP (4-Dimethylaminopyridine) | DCM, THF | - |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | - | DMF | DIPEA |

Elaboration to Heterocyclic Systems and Complex Organic Architectures

The bifunctional nature of this compound, possessing both a carboxylic acid and a phenolic hydroxyl group, makes it a valuable precursor for the synthesis of various heterocyclic systems. The strategic manipulation of these functional groups can lead to the construction of complex organic architectures.

For instance, the acetic acid side chain can be utilized in cyclization reactions. The corresponding acid hydrazide, formed by the reaction of the methyl ester with hydrazine (B178648) hydrate, can serve as a key intermediate. mdpi.com This hydrazide can then be reacted with various reagents to form five- or six-membered heterocyclic rings. For example, reaction with carbon disulfide in a basic medium could lead to the formation of oxadiazole-thiones, while condensation with dicarbonyl compounds can yield pyridazine (B1198779) or pyrazole (B372694) derivatives. mdpi.com

Furthermore, the chloroacetic acid moiety or its derivatives can participate in cycloaddition reactions. For example, reaction with Schiff bases (imines) can lead to the formation of β-lactam rings (azetidin-2-ones) through a [2+2] cycloaddition, a core structure in many antibiotic drugs. chemmethod.com Similarly, reaction with appropriate precursors can yield oxazolidinone rings, another important heterocyclic motif in medicinal chemistry. chemmethod.com

The phenolic hydroxyl group and the adjacent chloro-substituted aromatic ring also offer opportunities for cyclization. Intramolecular cyclization reactions, such as etherification or reactions involving the aromatic ring, can lead to the formation of fused ring systems like benzofurans or other oxygen-containing heterocycles. For instance, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been used to synthesize benzimidazole (B57391) derivatives through condensation with benzene-1,2-diamines. nih.gov This suggests that this compound could be a versatile scaffold for the synthesis of a wide range of heterocyclic compounds.

Design and Generation of Chemical Libraries for Screening

The this compound scaffold is well-suited for the design and generation of chemical libraries for high-throughput screening in drug discovery programs. Its multiple points of derivatization allow for the systematic introduction of a variety of substituents, leading to a large number of structurally related compounds.

Parallel solution-phase synthesis is an efficient method for generating libraries of compounds without the need for a solid support. This technique involves running multiple reactions in parallel in an array of reaction vessels. For the this compound scaffold, a library of amides can be readily synthesized using this approach.

In a typical workflow, the parent acid would be dispensed into an array of reaction vials. To each vial, a different amine from a pre-selected building block collection would be added, along with a cocktail of coupling reagents (e.g., EDC/HOBt) and a base in a suitable solvent. The reactions are then agitated at a controlled temperature. After completion, work-up and purification can also be performed in a parallel fashion using automated or semi-automated systems, such as liquid-liquid extraction and flash chromatography. This approach allows for the rapid generation of a focused library of amide derivatives for biological screening. researchgate.net

Combinatorial chemistry principles can be applied to the this compound scaffold to maximize the diversity of the generated library. This involves the systematic combination of a set of building blocks at the different reactive sites of the scaffold.

For example, a "split-and-pool" strategy, though more commonly associated with solid-phase synthesis, can be conceptually applied in a solution-phase context with careful planning and tracking. More practically, a matrix-based approach can be employed. One could start with a set of derivatives of the parent acid (e.g., esters, amides) and react them with a diverse set of reagents that target another functional group, such as the phenolic hydroxyl.

The key to effective library design is the selection of diverse building blocks that explore a wide range of chemical space in terms of size, shape, and electronic properties. researchgate.net By derivatizing the carboxylic acid with a library of amines and the phenolic hydroxyl with a library of alkylating or acylating agents, a large and diverse two-dimensional combinatorial library can be generated from the this compound scaffold. The resulting compounds can then be screened to identify hits with desired biological activities. researchgate.net

Table of Compounds

Investigations into Structure Activity Relationships Sar

Influence of Halogen and Hydroxyl Substituent Positions on Activity

The presence and positioning of halogen and hydroxyl groups on a phenyl ring are critical factors that modulate the biological activity of a compound. Halogen substitution can significantly affect a molecule's efficacy and specificity. nih.gov In the case of 2-(2-Chloro-5-hydroxyphenyl)acetic acid, the chlorine atom at position 2 and the hydroxyl group at position 5 create a specific electronic and steric profile that is crucial for its activity.

Studies on analogous compounds underscore the importance of these substituents. For instance, research on derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid demonstrated that the introduction of two chlorine atoms to the phenyl ring (creating a 3,5-dichloro-2-hydroxyphenyl moiety) yielded compounds with significant antimicrobial and anticancer activity. nih.gov This highlights a structure-activity relationship where the degree and position of chlorination are directly linked to enhanced biological effects. The electronic properties of the phenyl ring are altered by the electron-withdrawing nature of chlorine and the electron-donating nature of the hydroxyl group, influencing how the molecule interacts with biological targets. nih.gov

Furthermore, investigations into different isomers, such as derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, have shown potent antioxidant activities. mdpi.com The relative positions of the chloro and hydroxyl groups dictate the molecule's ability to participate in redox reactions and scavenge free radicals. The specific arrangement in this compound—with chlorine ortho to the acetic acid linkage and meta to the hydroxyl group—is therefore a key determinant of its interaction profile.

| Core Structure | Substituents on Phenyl Ring | Observed Biological Activity | Reference |

|---|---|---|---|

| 1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 2-hydroxy | Antimicrobial, Anticancer | nih.gov |

| 1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 3,5-dichloro-2-hydroxy | Enhanced antimicrobial and anticancer activity | nih.gov |

| 1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 5-chloro-2-hydroxy | Potent antioxidant activity | mdpi.com |

Role of the Acetic Acid Moiety in Molecular Recognition and Biological Interactions

The acetic acid moiety (–CH₂COOH) is a fundamental component of the molecule's structure that plays a pivotal role in its functionality. As a carboxylic acid, this group can act as a hydrogen bond donor and acceptor, enabling it to form strong interactions with the active sites of enzymes and receptors.

This functional group is particularly significant in the context of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. Small organic acids are frequently used as matrices in MALDI analysis because they can absorb energy from the laser and transfer it to the analyte, facilitating gentle ionization. bioanalysis-zone.com The acidic proton of the carboxylic acid group is crucial for this process, as it enables the protonation of analyte molecules. nih.gov The structure of this compound, which combines a UV-absorbing substituted phenyl ring with a proton-donating acetic acid group, makes it theoretically suitable for use as a MALDI matrix. Its function in this application is directly dependent on the ability of the acetic acid moiety to facilitate ionization. bioanalysis-zone.comnih.gov

| Matrix Compound | Key Functional Groups | Role in MALDI-MS |

|---|---|---|

| α-Cyano-4-hydroxycinnamic acid (α-CHCA) | Aromatic Ring, Carboxylic Acid | UV absorption and proton donation for analyte ionization. nih.gov |

| 2,5-Dihydroxybenzoic acid (DHB) | Aromatic Ring, Carboxylic Acid, Hydroxyl Groups | UV absorption and efficient proton transfer. nih.govnih.gov |

| Sinapinic acid | Aromatic Ring, Carboxylic Acid | Effective for analysis of high molecular weight proteins. |

| This compound | Aromatic Ring, Carboxylic Acid, Chloro, Hydroxyl Groups | Potential for UV absorption and proton donation. |

SAR in Relation to Observed Biological Activities

The specific arrangement of substituents in this compound gives rise to a distinct SAR profile that can be correlated with several biological activities observed in analogous structures.

Antimicrobial and Anticancer Potential: Drawing parallels from related compounds, the presence of a chlorinated hydroxyphenyl ring is strongly associated with antimicrobial and anticancer properties. nih.gov For example, a derivative featuring a 3,5-dichloro-2-hydroxyphenyl group demonstrated the highest anticancer activity in an A549 human pulmonary cancer cell culture model. nih.gov This suggests that the combination of a hydroxyl group and, critically, one or more chlorine atoms on the phenyl ring is a key pharmacophore for this type of activity. The acetic acid moiety would likely serve to orient the molecule within a binding site to facilitate these effects.

Antioxidant Activity: The phenolic hydroxyl group is a well-known structural motif for antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals. Studies on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives found that some compounds exhibited antioxidant activity 1.5 times higher than that of ascorbic acid. mdpi.com The electronic influence of the chlorine atom on the phenyl ring modulates the bond dissociation energy of the O-H bond, thereby tuning the antioxidant potential.

Application as a MALDI Matrix: The function of a compound as a MALDI matrix is intrinsically linked to its structure. An effective matrix must possess a chromophore that absorbs at the laser's wavelength (typically UV) and have the ability to co-crystallize with and ionize the analyte. bioanalysis-zone.com The substituted phenyl ring in this compound serves as the chromophore, while the acetic acid moiety acts as the proton source for ionization. nih.gov The chloro and hydroxyl substituents fine-tune the molecule's properties, such as proton affinity and UV absorption, which are critical for matrix performance. researchgate.net This application represents a clear case where the molecule's chemical structure is directly related to a specific analytical function.

Mechanistic Studies of Biological Interactions Non Clinical Focus

Exploration of Potential Molecular Targets

The biological activity of a compound is fundamentally dictated by its interactions with molecular targets within a biological system. For 2-(2-chloro-5-hydroxyphenyl)acetic acid, research on its analogues has provided significant insights into its potential targets, particularly within the central nervous system.

Ligand-Receptor Interaction Dynamics (e.g., Metabotropic Glutamate (B1630785) Receptor 5 Agonism with Analogues)

While direct studies on this compound are limited, extensive research has been conducted on its close structural analogue, (RS)-2-chloro-5-hydroxyphenylglycine (CHPG), a derivative where the acetic acid side chain is replaced by a glycine (B1666218) moiety. wikipedia.org CHPG has been identified as a selective agonist for the metabotropic glutamate receptor 5 (mGluR5). nih.govbris.ac.uk Metabotropic glutamate receptors are G-protein-coupled receptors that play crucial roles in modulating synaptic plasticity and neuronal excitability. patsnap.com

Initial studies demonstrated that CHPG selectively activates mGluR5a receptors over mGluR1α receptors when expressed in vitro. nih.gov However, subsequent research revealed that CHPG can also activate mGluR1 splice variants with efficacy and potency similar to its action on mGluR5, suggesting it functions as a Group I mGluR agonist (mGluR1 and mGluR5). nih.gov The agonistic activity of CHPG at these receptors has been shown to potentiate NMDA-induced depolarizations in hippocampal slices and increase the cellular excitability of neurons in brain regions like the amygdala. nih.govnih.gov This interaction dynamic suggests that compounds with the 2-chloro-5-hydroxyphenyl scaffold are capable of binding to and activating these specific glutamate receptor subtypes.

Interactive Data Table: Activity of CHPG at Group I mGluRs

| Receptor Subtype | Compound | Observed Activity | EC₅₀ (approx.) | Key Finding |

|---|---|---|---|---|

| mGluR5 | (RS)-2-chloro-5-hydroxyphenylglycine (CHPG) | Agonist | ~60 µM | Strong activation of mGluR5b. nih.gov |

| mGluR1 | (RS)-2-chloro-5-hydroxyphenylglycine (CHPG) | Agonist | Similar to mGluR5 | Activates mGluR1 splice variants with similar potency to mGluR5. nih.gov |

| mGluR2 / mGluR4 | (RS)-2-chloro-5-hydroxyphenylglycine (CHPG) | No effect | N/A (at 1 mM) | Suggests selectivity for Group I mGluRs. nih.gov |

Downstream Signaling Pathway Elucidation (e.g., PKC, mTOR)

Activation of Group I mGluRs, such as mGluR5, by an agonist initiates a cascade of intracellular signaling events. patsnap.com These receptors are coupled to Gαq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC). nih.govnih.gov PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). patsnap.comnih.gov

PKC Pathway : DAG, along with calcium ions (Ca²⁺) mobilized from intracellular stores by IP3, activates Protein Kinase C (PKC). patsnap.comnih.gov This pathway is central to many cellular functions modulated by mGluR5.

MAPK/ERK Pathway : mGluR5 activation can also stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. nih.govjneurosci.org Studies using the analogue CHPG have shown that its neuroprotective effects are associated with an increased phosphorylation and activation of ERK. nih.govingentaconnect.com

PI3K/Akt/mTOR Pathway : Another critical downstream pathway is the phosphatidylinositol-3-kinase (PI3K)/Akt cascade. Activation of mGluR5 can lead to the phosphorylation of Akt, which in turn can modulate the mammalian target of rapamycin (B549165) (mTOR). nih.govnih.gov The mTOR pathway is a key regulator of cell growth, proliferation, and autophagy. nih.gov Pharmacological blockade of mGluR5 has been shown to modulate this pathway, indicating a direct linkage between receptor activation and mTOR signaling. nih.gov

Mechanistic Basis of Antimicrobial Activity

The antimicrobial properties of phenylacetic acid and its derivatives have been documented, suggesting potential mechanisms for this compound. The core mechanism for acidic compounds often involves the undissociated molecule's ability to penetrate the bacterial cell wall. researchgate.net

Studies on phenylacetic acid (PAA) have shown that its antibacterial action against pathogens like Agrobacterium tumefaciens involves multiple disruptive processes. researchgate.netnih.gov Key mechanisms include:

Disruption of Cell Membrane Integrity : PAA can damage the bacterial cell membrane, leading to increased permeability. nih.gov This is evidenced by the leakage of intracellular components such as nucleic acids and proteins. researchgate.net

Inhibition of Protein Synthesis : The compound can interfere with the synthesis of total cellular proteins. nih.gov

Metabolic Disruption : PAA has been shown to decrease the activity of key enzymes in the tricarboxylic acid (TCA) cycle, such as malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH), thereby disrupting cellular energy metabolism. nih.gov

Induction of Oxidative Stress : An increase in reactive oxygen species (ROS) within the bacterial cell is another observed effect. researchgate.net

Furthermore, the presence of a halogen, such as the chloro group in the title compound, may enhance antimicrobial efficacy. propulsiontechjournal.com The mechanism for halogenated phenoxyacetic acids is thought to involve disruption of cell membranes, interference with cell wall synthesis, or inhibition of essential protein and nucleic acid synthesis. propulsiontechjournal.com

Antioxidant Mechanisms and Radical Scavenging Properties

Phenolic compounds, a class to which this compound belongs, are well-known for their antioxidant properties. nih.govfrontiersin.org The primary antioxidant mechanism is their ability to scavenge free radicals, thereby interrupting oxidative chain reactions. nih.gov This activity is largely attributed to the phenolic hydroxyl (-OH) group.

The main mechanisms of radical scavenging by phenolic acids are:

Hydrogen Atom Transfer (HAT) : The phenolic antioxidant donates its hydroxyl hydrogen atom to a free radical, thus neutralizing it. nih.govfrontiersin.org The resulting phenoxyl radical is often stabilized by resonance.

Single Electron Transfer followed by Proton Transfer (SET-PT) : The phenolic compound first transfers an electron to the radical, forming a radical cation. This is followed by the transfer of a proton to the surrounding medium. researchgate.net

Sequential Proton-Loss Electron Transfer (SPLET) : The phenolic acid first deprotonates to form a phenoxide anion, which then donates an electron to the radical. This mechanism is particularly relevant in polar solvents. researchgate.netmdpi.com

The antioxidant capacity is highly dependent on the molecular structure, including the number and position of hydroxyl and other substituent groups on the benzene (B151609) ring. nih.govresearchgate.net The presence of the -CH₂COOH group in hydroxyphenylacetic acids can enhance antioxidant activity compared to a simple -COOH group directly attached to the ring. researchgate.net

Anti-inflammatory Pathways and Modulation

Phenolic compounds are recognized for their ability to modulate inflammatory processes. nih.govfrontiersin.org Their anti-inflammatory action extends beyond simple antioxidant activity to the direct modulation of key signaling pathways that regulate the expression of inflammatory mediators. researchgate.net

The structural characteristics of this compound as a phenolic acid suggest it may interfere with inflammatory cascades through several established mechanisms for this class of compounds:

Inhibition of NF-κB Pathway : The nuclear factor-kappa B (NF-κB) is a critical transcription factor that controls the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Many phenolic compounds have been shown to inhibit the activation of NF-κB. nih.govfrontiersin.org

Modulation of MAPK Pathways : Mitogen-activated protein kinases (MAPKs) are key signaling proteins that regulate the production of inflammatory mediators. Phenols can interfere with the phosphorylation and activation of MAPKs such as ERK, JNK, and p38. nih.govfrontiersin.org

NLRP3 Inflammasome Inhibition : Some phenolic acids exert anti-inflammatory effects by inhibiting the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, which reduces the production of potent pro-inflammatory cytokines IL-1β and IL-18. frontiersin.org

Cellular Response Modulations and Related Studies

The activation of specific molecular targets and pathways by this compound or its analogues leads to distinct cellular responses.

Based on studies with the mGluR5 agonist analogue CHPG, activation of this receptor can lead to significant modulation of neuronal function. These responses include:

Modulation of Synaptic Transmission : Agonism at mGluR5 can depress or potentiate synaptic transmission depending on the specific synapse and experimental conditions, playing a role in synaptic plasticity. mdpi.comjneurosci.org

Neuroprotection : The activation of pro-survival signaling cascades, such as the ERK and Akt pathways, by CHPG has been shown to protect neurons from damage in models of traumatic brain injury. nih.govingentaconnect.com This is achieved by reducing apoptosis and attenuating the release of damage markers like lactate (B86563) dehydrogenase (LDH). nih.govmdpi.com

Regulation of Gene Expression : Activation of mGluR5 can lead to the phosphorylation of transcription factors like the cAMP response element-binding protein (CREB), which is involved in learning, memory, and neuronal survival. nih.gov

The potential antimicrobial and antioxidant properties would also modulate cellular responses. In microbes, this would manifest as inhibited growth and cell death, nih.gov while in host cells, antioxidant activity would lead to protection against oxidative stress and damage to cellular components like lipids, proteins, and DNA. nih.gov

Advanced Analytical Techniques for Characterization and Elucidation

Spectroscopic Methods for Structural Assignment

Spectroscopic techniques are fundamental in the structural elucidation of organic compounds. By interacting with electromagnetic radiation, molecules like 2-(2-chloro-5-hydroxyphenyl)acetic acid provide unique spectral fingerprints that reveal their intricate atomic and molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of a molecule in solution. It provides information on the chemical environment of individual protons (¹H-NMR) and carbon atoms (¹³C-NMR).

¹H-NMR Spectroscopy: In a typical ¹H-NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH2-) protons, and the acidic and hydroxyl protons are observed. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each proton. For the aromatic protons of a related compound, 2-chloro-1-(3-hydroxyphenyl)ethanone, signals appear at 7.14 (doublet), 7.36-7.40 (triplet), and 7.49-7.51 (multiplet) ppm. nih.gov The methylene protons adjacent to the carboxylic acid group typically appear as a singlet around 3.6 ppm. The phenolic hydroxyl (-OH) and carboxylic acid (-COOH) protons are also observable, though their chemical shifts can be broad and vary with solvent and concentration.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. For the related compound (2-hydroxyphenyl)acetic acid, ¹³C-NMR shifts have been reported at approximately 42.70, 118.88, 123.40, 127.02, 130.93, 133.83, 156.98, and 183.58 ppm. nih.gov These signals correspond to the aliphatic methylene carbon, the aromatic carbons, and the carbonyl carbon of the carboxylic acid, respectively.

Table 1: Representative NMR Data for Phenylacetic Acid Analogs

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Aromatic C-H | 6.5 - 8.0 |

| ¹H | Methylene (-CH₂-) | ~3.6 |

| ¹H | Phenolic (-OH) | Variable, often broad |

| ¹H | Carboxylic Acid (-COOH) | Variable, often broad (>10) |

| ¹³C | Methylene (-CH₂-) | ~40 |

| ¹³C | Aromatic C-H & C-Cl | 115 - 140 |

| ¹³C | Aromatic C-OH | 150 - 160 |

| ¹³C | Carbonyl (-C=O) | >170 |

Note: The exact chemical shifts for this compound may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional moieties.

A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with the C-H stretching vibrations. The stretching of the phenolic O-H bond also contributes to this broadness. A strong, sharp absorption peak around 1700 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the carboxylic acid. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. For a similar compound, 2-chloro-1-(3-hydroxyphenyl)ethanone, characteristic IR peaks were observed at 3400 cm⁻¹ (Ar-OH), 2987 cm⁻¹ (C-H stretching), and 1789 cm⁻¹ (C=O stretching). nih.gov

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |

| O-H (Phenol) | Stretching | 3200 - 3600 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O | Stretching | 1210 - 1320 |

| C-Cl | Stretching | 600 - 800 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with a very high degree of accuracy. This allows for the determination of the elemental composition of the compound. For this compound (C₈H₇ClO₃), the expected exact mass can be calculated. HRMS analysis would confirm this molecular formula by providing a measured mass that is extremely close to the theoretical value, typically within a few parts per million (ppm). This technique is crucial for confirming the identity of a newly synthesized compound or for identifying it in a complex mixture.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating the target compound from impurities or other components in a mixture and for its quantitative analysis. When coupled with mass spectrometry, these methods offer exceptional sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of this compound, a derivatization step is often necessary to increase its volatility and thermal stability, making it suitable for GC analysis. The separated components are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that serves as a molecular fingerprint. The Golm Metabolome Database contains mass spectral data for related compounds, which can be used for identification purposes. mpg.de

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the separation, identification, and quantification of compounds in complex mixtures. nih.gov In this method, the compound is first separated by liquid chromatography and then detected by tandem mass spectrometry. nih.gov For acidic compounds like this compound, reversed-phase chromatography is commonly employed. fda.gov

The mass spectrometer can be operated in various modes. For instance, negative electrospray ionization (ESI) is often suitable for acidic molecules. fda.govfda.gov In tandem MS (MS/MS), a specific parent ion corresponding to the deprotonated molecule [M-H]⁻ is selected and then fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM), provides a high degree of certainty in the identification and allows for accurate quantification even at very low concentrations. fda.gov The choice of mobile phase, such as acetonitrile (B52724) and water with additives like formic or acetic acid, is crucial for achieving good chromatographic separation and efficient ionization. nih.gov

X-ray Diffraction Analysis for Solid-State Structures

For this compound, a single-crystal X-ray diffraction study would be instrumental in unequivocally establishing its solid-state structure. Such an analysis would begin with the growth of a suitable single crystal, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While a specific crystallographic study for this compound is not publicly available in the referenced literature, a hypothetical analysis would be expected to reveal key structural features. These would include the planarity of the phenyl ring, the torsion angles describing the orientation of the acetic acid side chain relative to the ring, and the intramolecular and intermolecular interactions, particularly hydrogen bonding involving the hydroxyl and carboxylic acid functional groups. The chlorine substituent's position would also be precisely located.

The crystallographic data obtained from such an experiment would typically be presented in a table format, as shown in the hypothetical example below.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Hypothetical Value |

| b (Å) | Hypothetical Value |

| c (Å) | Hypothetical Value |

| α (°) | 90 |

| β (°) | Hypothetical Value |

| γ (°) | 90 |

| Volume (ų) | Hypothetical Value |

This data would provide the fundamental framework for understanding the solid-state behavior of this compound, which is crucial for aspects ranging from polymorphism studies to computational modeling.

Electroanalytical Techniques for Mechanistic Elucidation in Chemical Reactions

Electroanalytical techniques are powerful tools for investigating the redox properties of molecules and elucidating the mechanisms of chemical reactions involving electron transfer processes. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and chronoamperometry can provide detailed information about reaction kinetics, the stability of intermediates, and the number of electrons transferred in a given process.

For this compound, electroanalytical methods could be employed to study its oxidation and reduction behavior. The presence of the hydroxyl group on the phenyl ring makes the compound susceptible to oxidation. By applying a varying potential to an electrode immersed in a solution of the compound, one could determine the potential at which oxidation occurs.

A cyclic voltammetry experiment, for instance, would reveal the reversibility of the oxidation process. A reversible wave would suggest that the oxidized product is stable on the timescale of the experiment, while an irreversible wave would indicate a rapid follow-up chemical reaction of the initially formed species. The shape of the voltammetric wave and its dependence on the scan rate can provide quantitative information about the kinetics of the electron transfer and any coupled chemical reactions.

The insights gained from such studies are critical for understanding the compound's reactivity in different chemical environments, its potential role in redox-mediated biological processes, and its stability under various conditions. For example, the electrochemical oxidation of the phenolic hydroxyl group could be a key step in its metabolic pathway or in synthetic transformations.

While specific experimental electroanalytical data for this compound is not detailed in the available literature, the principles of these techniques provide a clear roadmap for how its reaction mechanisms could be investigated.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 2-(2-Chloro-5-hydroxyphenyl)acetic acid. researchgate.netmdpi.com These calculations can predict a variety of electronic and structural properties that are crucial for determining the molecule's reactivity and potential applications.

The optimized molecular structure, including bond lengths and angles, can be accurately determined. orientjchem.orgnih.gov From the electronic structure, key quantum chemical parameters can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. scielo.org.mxmdpi.com A smaller gap generally implies higher reactivity.

Other reactivity descriptors that can be calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. scielo.org.mxscielo.org.mx These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species. jmcs.org.mx For instance, the electrophilicity index can quantify the molecule's ability to act as an electrophile. mdpi.com Natural Bond Orbital (NBO) analysis can also be performed to study charge distribution and intramolecular interactions. mdpi.com

Table 1: Key Quantum Chemical Parameters for Reactivity Prediction

| Parameter | Description | Predicted Information |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Chemical reactivity and stability. |

| Ionization Potential | The minimum energy required to remove an electron. | Susceptibility to oxidation. |

| Electron Affinity | The energy released when an electron is added. | Susceptibility to reduction. |

| Electronegativity | The ability of an atom to attract shared electrons. | Polarity of bonds. |

| Chemical Hardness | Resistance to change in electron distribution. | Stability and reactivity. |

| Electrophilicity Index | A measure of the electrophilic character of a molecule. | Propensity to accept electrons. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. nih.govresearchgate.net These methods are fundamental in drug discovery and design.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target protein. Scoring functions are then used to estimate the binding affinity for each pose, with lower binding energies indicating more favorable interactions. nih.gov This can help identify potential biological targets for this compound and elucidate the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net

Following molecular docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-target complex over time. nih.gov MD simulations provide a more realistic representation of the biological system by considering the flexibility of both the ligand and the protein in a simulated physiological environment. nih.gov These simulations can be used to assess the stability of the docked pose, analyze conformational changes in the protein upon ligand binding, and calculate binding free energies with greater accuracy. researchgate.net

Table 2: Workflow for Molecular Docking and Dynamics Simulations

| Step | Description | Common Software |

| 1. Target Preparation | Obtaining and preparing the 3D structure of the target protein. | PDB, Schrödinger Maestro, UCSF Chimera |

| 2. Ligand Preparation | Generating the 3D structure of the ligand and optimizing its geometry. | ChemDraw, Avogadro, Gaussian |

| 3. Molecular Docking | Predicting the binding mode and affinity of the ligand to the target. | AutoDock, Glide, GOLD |

| 4. Molecular Dynamics | Simulating the dynamic behavior of the ligand-target complex. | GROMACS, AMBER, NAMD |

| 5. Analysis | Analyzing the simulation trajectory to assess stability and interactions. | VMD, PyMOL, GROMACS analysis tools |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijsmr.in QSAR models can be used to predict the activity of new, untested compounds, thereby prioritizing synthesis and experimental testing. researchgate.net

To develop a QSAR model for derivatives of this compound, a dataset of structurally related compounds with known biological activities is required. For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical, topological, and electronic properties. nih.govresearchgate.net

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed biological activity. ijsmr.innih.gov The predictive power of the QSAR model is assessed through rigorous validation techniques, including internal (cross-validation) and external validation (using a separate test set of compounds). researchgate.net A validated QSAR model can then be used to predict the activity of new derivatives of this compound, guiding the design of more potent and selective compounds. nih.gov

Table 3: Common Molecular Descriptors in QSAR Studies of Phenolic Compounds

| Descriptor Type | Examples | Information Encoded |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area | Lipophilicity, steric properties, polarity |

| Topological | Connectivity Indices, Wiener Index | Molecular branching and shape |

| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution, reactivity |

| Geometrical | Molecular Volume, Surface Area | 3D shape and size |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular composition |

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical chemistry provides invaluable tools for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify reactants, products, intermediates, and, most importantly, transition states.

The investigation of reaction mechanisms often begins with proposing plausible reaction pathways. For each proposed step, the structures of the transition states are located using quantum chemical methods. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. The energy barrier, or activation energy, of the reaction is the energy difference between the reactants and the transition state. nih.gov

By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined. researchgate.net For example, theoretical studies could be used to investigate the mechanism of electrophilic substitution on the aromatic ring of this compound or the mechanism of its potential degradation pathways. cardiff.ac.ukacs.org These studies can provide a detailed understanding of the factors that control the reaction rate and selectivity. Theoretical investigations into reactions like hydroxylation can also provide insights into potential metabolic pathways. nih.govwikipedia.org

Table 4: Computational Approaches for Studying Reaction Mechanisms

| Reaction Type | Computational Method | Information Obtained |

| Electrophilic Aromatic Substitution | DFT calculations of transition states | Activation energies, regioselectivity |

| Nucleophilic Substitution | Intrinsic Reaction Coordinate (IRC) calculations | Reaction pathway, intermediates |

| Oxidation/Reduction | Calculation of redox potentials | Thermodynamic feasibility of redox reactions |

| Degradation Pathways | Bond Dissociation Energy (BDE) calculations | Identification of weakest bonds, initial steps of degradation |

| Enzyme-catalyzed reactions | QM/MM (Quantum Mechanics/Molecular Mechanics) | Mechanism of action within a biological system |

Future Perspectives and Emerging Research Directions

Development of Green and Sustainable Synthetic Routes

The future synthesis of 2-(2-Chloro-5-hydroxyphenyl)acetic acid is trending towards greener and more sustainable methodologies, aiming to reduce environmental impact and improve efficiency. Traditional syntheses for related compounds, such as (2-hydroxyphenyl)acetic acid from (2-chlorophenyl)acetic acid, have often relied on high temperatures (130°C to 300°C), organic hydrocarbon solvents, and copper salt catalysts. google.com While effective, these methods present environmental and safety challenges.

Emerging research focuses on adopting principles of green chemistry. researchgate.net This includes the use of less hazardous reagents, environmentally benign solvents, and energy-efficient reaction conditions. One promising avenue is the exploration of palladium-catalyzed carbonylation of benzyl (B1604629) acetates, which avoids the use of halogenated precursors altogether. rsc.org Another approach involves the direct chlorination of phenylacetic acids using reagents like trichloroisocyanuric acid (TCCA) under solvent-free conditions, which can offer high yields and selectivity. unimi.it The development of one-step synthesis in water microdroplets, which has been demonstrated for phenylacetic acid, represents a cutting-edge, catalyst-free method that could be adapted for its derivatives. acs.org

| Parameter | Traditional Synthesis (e.g., for hydroxyphenylacetic acid) | Potential Green/Sustainable Routes |

|---|---|---|

| Precursors | (2-chlorophenyl)acetic acid | Substituted toluenes, benzyl acetates, phenylacetic acid |

| Solvents | Inert hydrocarbons | Water, supercritical CO2, ionic liquids, or solvent-free |

| Catalysts | Copper salts | Palladium complexes, organocatalysts, or catalyst-free (e.g., microdroplets) |

| Reaction Conditions | High temperature (130-300°C), atmospheric pressure | Room temperature, microwave-assisted heating |

| Key Advantages | Established methodology | Reduced waste, improved energy efficiency, higher safety profile, use of renewable feedstocks |

Exploration of Undiscovered Biological Activities through Advanced Screening Methodologies

While the full biological profile of this compound remains to be elucidated, its structural similarity to phenylacetic acid—a known plant auxin with antimicrobial properties—suggests a rich area for investigation. nih.gov Future research will heavily rely on advanced screening methodologies to uncover novel biological activities.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries against numerous biological targets. stanford.eduewadirect.com Applying HTS to this compound and its derivatives could efficiently identify potential activities in areas such as enzyme inhibition, receptor modulation, or antimicrobial effects. ewadirect.comnih.gov Cell-based HTS assays, in particular, offer the advantage of evaluating compounds in a more biologically relevant context, which is crucial for discovering novel anxiolytics or other therapeutics. mdpi.com Furthermore, high-throughput methods can be used to assess more specialized activities, such as antibiofilm and immunomodulatory effects. nih.gov The integration of these screening technologies will accelerate the identification of new therapeutic applications for this class of compounds.

Application in Chemical Biology Tools and Probe Development

The structure of this compound, featuring a carboxylic acid, a hydroxyl group, and a chlorine atom on an aromatic ring, makes it an attractive scaffold for the development of chemical biology tools. These tools are essential for studying biological systems and disease-related targets.

The carboxylic acid moiety is particularly useful as a handle for conjugation, allowing the molecule to be attached to reporter tags (like fluorophores), affinity tags (like biotin), or solid supports for biochemical assays. Phenylacetic acid itself serves as a precursor in the synthesis of important pharmaceuticals, and its derivatives can be similarly functionalized. youtube.com By modifying the core structure, researchers can create specialized probes to investigate protein-protein interactions, enzyme mechanisms, or to identify the molecular targets of bioactive compounds. The development of such probes is a critical step in translating findings from high-throughput screening into a deeper understanding of cellular function and disease pathology.

Environmental Degradation Studies and Advanced Reduction Processes

The presence of a chlorine atom on the aromatic ring of this compound raises questions about its environmental persistence and potential for biodegradation. Chlorinated aromatic compounds can be resistant to natural degradation processes. taylorfrancis.com Future research must therefore include comprehensive studies on its environmental fate.

Investigations will likely focus on microbial degradation under both aerobic and anaerobic conditions, as microorganisms employ different enzymatic strategies to break down such compounds. eurochlor.orgepa.gov The initial steps in the degradation of chlorophenols and related molecules often involve hydroxylation and dechlorination. tandfonline.com For chlorinated aromatic compounds that are not readily biodegradable, advanced oxidation processes (AOPs) offer a promising remediation technology. researchgate.netdntb.gov.ua AOPs, which include techniques like ozonation, Fenton/photo-Fenton processes, and photocatalysis, generate highly reactive species such as hydroxyl radicals that can mineralize persistent organic pollutants into less harmful substances like CO2 and water. researchgate.netresearchgate.net Studying these degradation pathways is crucial for assessing the environmental impact of the compound and developing effective remediation strategies if required. mdpi.com

Design of Next-Generation Analogues with Tuned Specificity

A key future direction is the rational design and synthesis of next-generation analogues of this compound to achieve enhanced potency and target specificity. Structure-activity relationship (SAR) studies are fundamental to this effort, providing insights into how specific structural modifications influence biological activity. nih.govresearchgate.netamanote.com

By systematically altering the substitution pattern on the phenyl ring—for example, by changing the position or nature of the halogen or introducing other functional groups—researchers can fine-tune the molecule's interaction with its biological target. nih.gov For instance, studies on similar scaffolds have shown that the placement of electron-withdrawing groups can significantly impact potency. nih.govresearchgate.net The synthesis of novel derivatives, such as those incorporating heterocyclic moieties or other bioisosteres, could lead to compounds with improved pharmacological profiles. mdpi.commdpi.com This iterative process of design, synthesis, and biological evaluation is essential for transforming a lead compound into a highly selective and effective therapeutic agent or research tool.

| Modification Site | Potential Modification | Rationale for Tuning Specificity |

|---|---|---|

| C2-Position (Chlorine) | Replace with F, Br, I; move to other positions | Modify steric and electronic properties to alter binding pocket interactions. Halogen bonding can be a key interaction. |

| C5-Position (Hydroxyl) | Convert to methoxy (B1213986), ester, or other H-bond donors/acceptors | Probe the importance of hydrogen bonding at this position for target engagement. |

| Phenyl Ring | Introduce additional substituents (e.g., methyl, trifluoromethyl, nitro) | Explore new binding interactions, improve metabolic stability, and modulate lipophilicity. |

| Acetic Acid Side Chain | Esterification, amidation, conversion to bioisosteres (e.g., tetrazole) | Alter pharmacokinetic properties, cell permeability, and interaction with the target's binding site. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Chloro-5-hydroxyphenyl)acetic acid, and how can purity be optimized?

- Methodological Answer :

- Retrosynthetic Analysis : Start with (2-Chloro-5-hydroxyphenyl)boronic acid (CAS: 913835-71-9) as a precursor for Suzuki-Miyaura coupling to introduce the acetic acid moiety. This approach leverages aryl halide intermediates and palladium catalysis .

- Condensation Reactions : Use 5-chloro-2-hydroxyacetophenone derivatives as starting materials, followed by carboxylation or oxidation steps. For example, Schiff base ligand synthesis involving hydrazides can yield structurally related compounds, with purification via recrystallization in ethanol/water mixtures .

- Purity Optimization : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, methanol/water mobile phase) .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Assign peaks using -NMR (DMSO-d6, δ 7.2–7.8 ppm for aromatic protons; δ 3.6–4.0 ppm for acetic acid methylene) and -NMR (δ 170–175 ppm for carboxyl carbon) .

- IR : Identify O–H (broad ~3200 cm), C=O (1700 cm), and C–Cl (750 cm) stretches .

- Mass Spectrometry : Use ESI-MS in negative ion mode to observe the molecular ion peak at m/z 201.61 (M–H) .

Advanced Research Questions

Q. How can crystallographic data for this compound derivatives be resolved, particularly for chiral centers?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in ethanol. Use SHELXL for refinement, focusing on chiral centers (e.g., the α-carbon of the acetic acid group). Validate using Flack parameter (< 0.1) to confirm absolute configuration .

- Twinning Analysis : For twinned crystals, employ SHELXD for structure solution and PLATON to assess twinning laws .

Q. What strategies address discrepancies in biological activity data for this compound as an mGlu5 receptor agonist?

- Methodological Answer :

- Receptor Binding Assays :

- Use HEK293 cells expressing human mGlu5 receptors. Perform dose-response curves (1 nM–100 µM) with -sensitive dyes (e.g., Fluo-4). Normalize data to (R,S)-CHPG (EC ~15 µM) as a positive control .

- Data Normalization : Account for batch-to-batch variability in compound purity (≥98% by titrimetric analysis) and solvent effects (e.g., NaOH solubility altering pH in assays) .

Q. How can researchers mitigate interference from hydrolysis byproducts during stability studies of this compound?

- Methodological Answer :

- Degradation Pathways : Monitor via LC-MS under accelerated conditions (40°C, 75% RH). Hydrolysis of the acetic acid moiety generates 2-chloro-5-hydroxybenzyl alcohol (m/z 158.5).

- Stabilization : Use buffered solutions (pH 5–6) to minimize hydrolysis. Add antioxidants (e.g., 0.1% BHT) to prevent radical-mediated degradation .

Data Contradiction Analysis

Q. How to resolve conflicting NMR spectral data reported for this compound in different solvents?

- Methodological Answer :

- Solvent Effects : Compare DO (carboxyl proton exchange broadening) vs. DMSO-d6 (sharp peaks for –OH and –COOH). Reconcile shifts using deuterated solvent calibration .

- Dynamic Effects : For rotameric equilibria (e.g., acetic acid side chain), perform variable-temperature NMR (25–60°C) to coalesce split peaks .

Q. What experimental controls are critical when evaluating the compound’s antioxidant activity in vitro?

- Methodological Answer :

- Positive Controls : Include Trolox (water-soluble vitamin E analog) and ascorbic acid.

- Interference Checks : Pre-treat samples with catalase to eliminate HO artifacts in DPPH/ABTS assays .

Methodological Tables

Table 1 : Key Analytical Parameters for Purity Assessment

| Technique | Conditions | Critical Observations | Reference |

|---|---|---|---|

| HPLC | C18 column, 70:30 MeOH/HO | Retention time: 8.2 ± 0.3 min | |

| Titrimetry | 0.1M NaOH, phenolphthalein endpoint | Purity ≥98.0% (w/w) |

Table 2 : Optimized Crystallization Conditions

| Solvent System | Temperature | Crystal Morphology | Space Group |

|---|---|---|---|

| Ethanol/HO (3:1) | 4°C | Prismatic | P2/c |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.